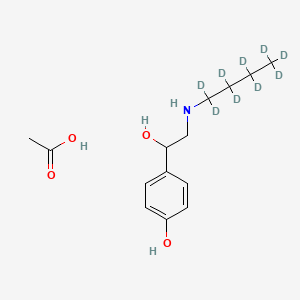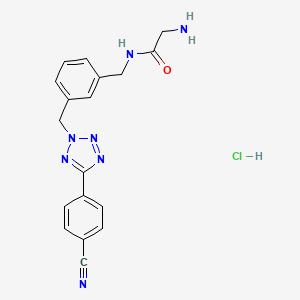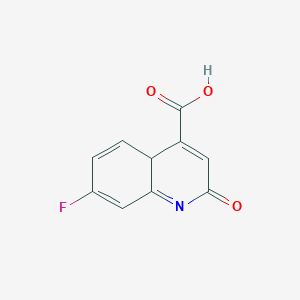
7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid typically involves the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated to facilitate the formation of the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then further reacted with various substituted amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Microwave irradiation can achieve reaction times as short as 110-210 seconds with yields ranging from 91-96% .
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Medicine: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By binding to the ATPase domain of topoisomerase II, the compound prevents the enzyme from functioning properly, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: An intermediate in the synthesis of 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid.
8-fluoro-4-hydroxyquinoline-2-carboxylic acid: Another quinoline derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorine atom at the 7th position enhances its lipophilicity and cellular uptake, making it a potent inhibitor of topoisomerase II and a promising candidate for anticancer therapy .
Eigenschaften
Molekularformel |
C10H6FNO3 |
|---|---|
Molekulargewicht |
207.16 g/mol |
IUPAC-Name |
7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4,6H,(H,14,15) |
InChI-Schlüssel |
HCBCVBXGBFCGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=C(C21)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


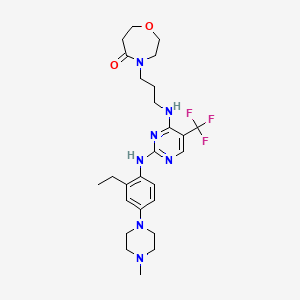
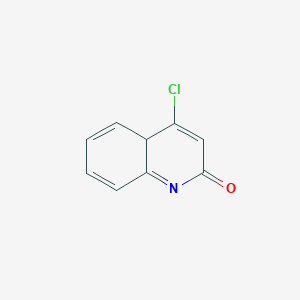


![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
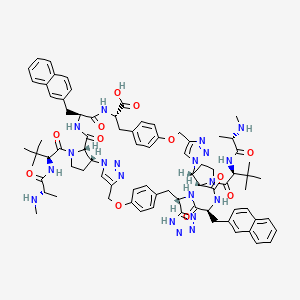
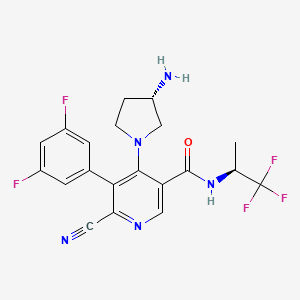
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

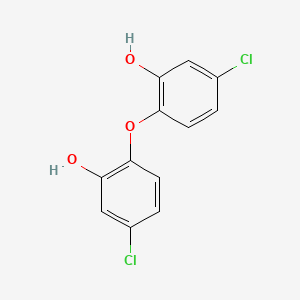
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
